

A Comprehensive Technical Guide to Bis(triisopropylsilyl)amine: From Discovery to Modern Applications

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Compound of Interest

Compound Name: *Bis(triisopropylsilyl)amine*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the precise control of reactivity is paramount. Among the arsenal of reagents available to the discerning chemist, sterically hindered non-nucleophilic bases and protecting groups hold a position of particular importance.

Bis(triisopropylsilyl)amine, often abbreviated as TIPS₂NH or ((i-Pr)₃Si)₂NH, stands as a quintessential example of such a reagent. Its unique combination of extreme steric bulk, conferred by the six isopropyl groups on two silicon atoms, and the reactivity of the N-H bond, has rendered it an invaluable tool in a multitude of synthetic transformations. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and diverse applications of **bis(triisopropylsilyl)amine**, offering field-proven insights for researchers, scientists, and drug development professionals.

Discovery and Historical Context: The Rise of Sterically Hindered Silylamines

The story of **bis(triisopropylsilyl)amine** is intrinsically linked to the broader development of organosilicon chemistry in the mid-20th century. The pioneering work in this field laid the foundation for the synthesis and understanding of a wide array of silicon-containing compounds, including silylamines. While a singular, seminal publication marking the definitive

"discovery" of **bis(triisopropylsilyl)amine** is not readily apparent in the historical literature, its emergence can be understood within the context of a burgeoning interest in sterically demanding silyl groups for controlling reaction pathways.

The early exploration of silylamines was significantly advanced by the work of scientists like Professor Dr. Dr. h.c. mult. Uwe Wannagat in the 1960s. His extensive research into silicon-nitrogen compounds, particularly metal silylamides, demonstrated the profound influence of silyl groups on the structure and reactivity of these molecules. Although much of this early work focused on the less sterically encumbered bis(trimethylsilyl)amine (HMDS), it paved the way for the logical extension to bulkier alkylsilyl substituents. The motivation for synthesizing progressively larger silylamines was driven by the desire to create even more selective and non-nucleophilic reagents. The triisopropylsilyl (TIPS) group, with its large cone angle, was a natural candidate for creating a highly hindered amine.

The synthesis of such bulky silylamines was often not an end in itself but a means to access novel ligands for coordination chemistry or to develop highly selective reagents for organic synthesis. The first preparations of **bis(triisopropylsilyl)amine** were likely achieved through established methods for silylamine synthesis, adapted for the more sterically demanding triisopropylsilyl chloride.

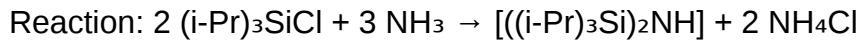
Synthesis and Characterization

The preparation of **bis(triisopropylsilyl)amine** is conceptually straightforward, typically involving the reaction of a nitrogen source with triisopropylsilyl chloride. However, the steric hindrance of the triisopropylsilyl group necessitates careful consideration of reaction conditions to achieve good yields.

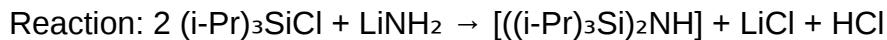
General Synthetic Approach

The most common method for the synthesis of **bis(triisopropylsilyl)amine** involves the reaction of ammonia or a primary amine with two equivalents of triisopropylsilyl chloride ((i-Pr)₃SiCl). The reaction is typically carried out in an inert solvent, and a base is often required to neutralize the hydrogen chloride generated during the reaction.

A common synthetic route involves the direct ammonolysis of triisopropylsilyl chloride.



Alternatively, the reaction can be performed with a primary amine, followed by a second silylation step. However, for the parent **bis(triisopropylsilyl)amine**, direct reaction with ammonia is more common. Another approach involves the use of an alkali metal amide, such as lithium amide (LiNH_2), which can be more reactive.



Due to the steric bulk, these reactions may require elevated temperatures and prolonged reaction times to proceed to completion.

Experimental Protocol: Synthesis of Bis(triisopropylsilyl)amine

Materials:

- Triisopropylsilyl chloride ($(\text{i-Pr})_3\text{SiCl}$)
- Anhydrous ammonia (gas) or a solution in an appropriate solvent (e.g., dioxane)
- Anhydrous diethyl ether or toluene
- Anhydrous n-pentane
- Schlenk line and glassware

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a condenser, and a bubbler is assembled under an inert atmosphere (argon or nitrogen).
- Anhydrous diethyl ether or toluene is added to the flask, followed by the slow addition of triisopropylsilyl chloride.
- The solution is cooled to 0 °C in an ice bath.

- Anhydrous ammonia gas is slowly bubbled through the solution with vigorous stirring. The reaction is exothermic, and the rate of ammonia addition should be controlled to maintain the temperature below 10 °C. A white precipitate of ammonium chloride will form.
- After the addition of ammonia is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
- The reaction mixture is filtered under an inert atmosphere to remove the ammonium chloride precipitate. The filter cake is washed with anhydrous diethyl ether or pentane.
- The solvent is removed from the filtrate under reduced pressure to yield the crude **bis(triisopropylsilyl)amine** as an oil.
- The crude product is purified by vacuum distillation to afford pure **bis(triisopropylsilyl)amine** as a colorless liquid.

Causality Behind Experimental Choices:

- Anhydrous Conditions: Silyl chlorides and silylamines are sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is crucial to prevent the formation of siloxanes and other byproducts.
- Slow Addition of Ammonia: The reaction is exothermic, and slow addition helps to control the temperature, preventing side reactions and ensuring safety.
- Inert Atmosphere Filtration: This prevents hydrolysis of the product during the workup.
- Vacuum Distillation: Due to its high boiling point, **bis(triisopropylsilyl)amine** is best purified by distillation under reduced pressure to prevent thermal decomposition.

Characterization

The structure and purity of **bis(triisopropylsilyl)amine** are typically confirmed by a combination of spectroscopic techniques.

Property	Value
Molecular Formula	C ₁₈ H ₄₃ NSi ₂
Molecular Weight	329.72 g/mol
Appearance	Colorless liquid
Boiling Point	~110-115 °C at 0.5 mmHg
Density	~0.84 g/mL

Spectroscopic Data:

- ¹H NMR: The proton NMR spectrum is characterized by a large multiplet in the region of 1.0-1.2 ppm corresponding to the methyl protons of the isopropyl groups and a septet around 1.2-1.4 ppm for the methine protons. The N-H proton often appears as a broad singlet at a variable chemical shift, typically around 0.8-1.0 ppm, and its integration corresponds to one proton.
- ¹³C NMR: The carbon NMR spectrum shows two distinct signals for the isopropyl groups: one for the methyl carbons and one for the methine carbon.
- ²⁹Si NMR: The silicon-29 NMR spectrum displays a single resonance, confirming the presence of a single silicon environment.
- IR Spectroscopy: The infrared spectrum shows a characteristic N-H stretching vibration in the range of 3380-3400 cm⁻¹. Strong Si-C and Si-N stretching bands are also observed.

Key Properties and Applications

The utility of **bis(triisopropylsilyl)amine** in synthesis stems from its distinct chemical properties, primarily its extreme steric hindrance and the moderate acidity of its N-H bond.

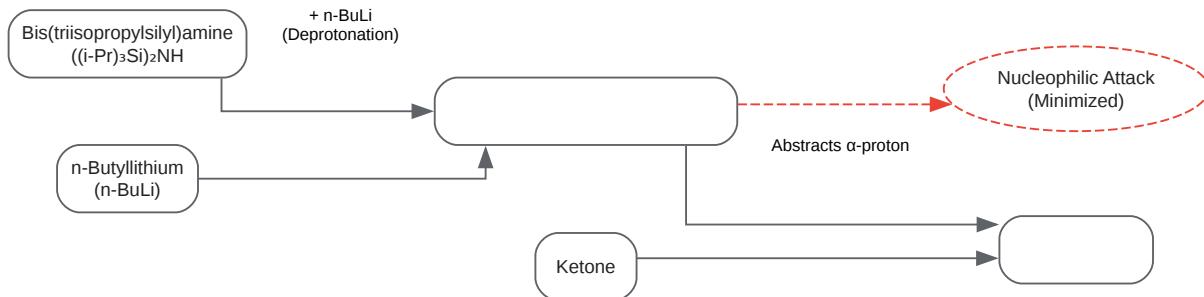
A Bulky, Non-Nucleophilic Base

One of the most significant applications of **bis(triisopropylsilyl)amine** is as a precursor to even bulkier non-nucleophilic bases.^{[1][2]} Deprotonation with a strong base, such as an

organolithium reagent, yields the corresponding lithium amide, lithium bis(triisopropylsilyl)amide (LHMDS or LiTIPS₂N).



This lithium amide is an exceptionally strong, yet non-nucleophilic, base due to the immense steric shielding of the nitrogen atom by the two triisopropylsilyl groups. This property makes it highly effective in promoting reactions that are sensitive to nucleophilic attack, such as the formation of kinetic enolates from ketones and esters.^[2]



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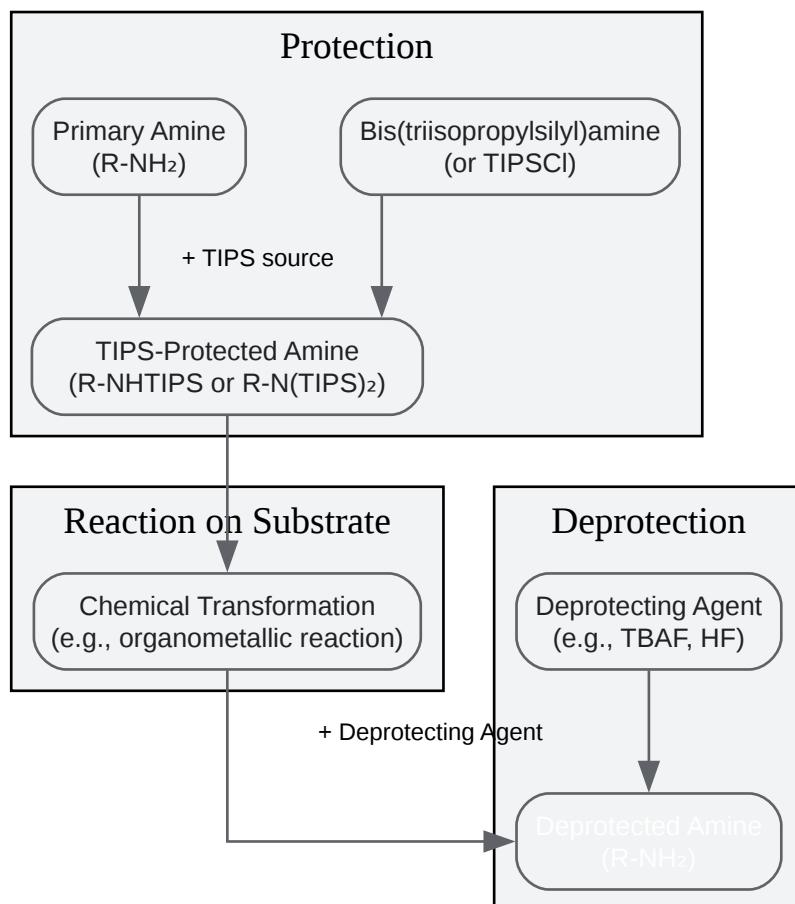
Caption: Formation and action of a bulky non-nucleophilic base.

A Robust Protecting Group

The triisopropylsilyl (TIPS) group is a widely used protecting group for alcohols and other functional groups due to its high steric bulk and stability under a range of reaction conditions.

Bis(triisopropylsilyl)amine can serve as a reagent for the introduction of the TIPS group, particularly for the protection of amines. The resulting N-silyl amines are significantly more stable to hydrolysis than their trimethylsilyl (TMS) counterparts.

The protection of a primary amine with one TIPS group can be achieved, and in some cases, both N-H bonds can be substituted to form a bis(triisopropylsilyl)amino group on a substrate. This high degree of steric protection can be advantageous in multi-step syntheses where robust protection is required.

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Caption: Workflow for amine protection using a TIPS group.

Ligand in Coordination Chemistry

The bis(triisopropylsilyl)amido ligand, $[(i\text{-Pr})_3\text{Si})_2\text{N}]^-$, is a valuable ligand in organometallic and coordination chemistry. Its large steric profile can stabilize low-coordinate metal centers, preventing oligomerization and allowing for the isolation and study of highly reactive species. Metal complexes bearing this ligand have found applications in catalysis and as precursors for materials science.

Conclusion

Bis(triisopropylsilyl)amine, a product of the systematic exploration of sterically demanding organosilicon compounds, has firmly established itself as a versatile and powerful reagent in

modern chemical synthesis. Its role as a precursor to one of the most sterically hindered non-nucleophilic bases has been instrumental in the development of highly selective organic transformations. Furthermore, its utility as a robust protecting group and as a ligand in coordination chemistry underscores its broad applicability. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, properties, and applications of **bis(triisopropylsilyl)amine** is essential for the rational design of complex synthetic strategies and the development of novel chemical entities.

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